molecular formula C7H4ClNO4 B146358 4-Chloro-2-nitrobenzoic acid CAS No. 6280-88-2

4-Chloro-2-nitrobenzoic acid

Cat. No.: B146358
CAS No.: 6280-88-2
M. Wt: 201.56 g/mol
InChI Key: JAHIPDTWWVYVRV-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 4-chlorobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the carboxylic acid group.

Another method involves the chlorination of 2-nitrobenzoic acid. This reaction can be carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-nitro-4-hydroxybenzoic acid.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon.

    Substitution: Sodium hydroxide or other nucleophiles.

    Esterification: Alcohols and acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: 4-Chloro-2-aminobenzoic acid.

    Substitution: 2-Nitro-4-hydroxybenzoic acid.

    Esterification: Various esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs, particularly those targeting specific diseases.

  • Intermediate for Drug Synthesis : The compound is crucial for synthesizing 5-(4-chloro-5-sulphamoyl-2-thenylaminophenyl)-1H-tetrazole, a diuretic agent. This highlights its role as a building block in drug formulation .
  • Antiparasitic Research : Recent studies have indicated that halo-nitrobenzamides derived from this compound exhibit inhibitory effects on Trypanosoma brucei, the causative agent of African sleeping sickness. These compounds demonstrate good selectivity against malaria and mammalian cells, showcasing their potential as new therapeutic agents .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is also used in material science, particularly in the synthesis of polymers and other materials.

  • Building Block for Polymers : It can serve as a reactive building block in the synthesis of advanced materials, including polymers that are used in coatings and adhesives. The compound's reactivity allows it to form various functionalized derivatives that can be tailored for specific applications .

Crystal Structure Studies

The crystal structure of this compound has been extensively studied to understand its properties better.

  • Structural Analysis : X-ray diffraction studies reveal that the compound can exist in disordered states, forming co-crystals and salts with other molecules such as quinoline. These structural insights are essential for predicting the compound's behavior in different environments .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, which are essential for its industrial application.

  • Chemical Synthesis : One common method involves the nitration of chlorobenzoic acids under controlled conditions to yield this compound. This process is optimized to ensure high yields and purity suitable for pharmaceutical use .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
PharmaceuticalsIntermediate for diuretic agents
Antiparasitic ResearchInhibition of Trypanosoma brucei
Material ScienceBuilding block for polymers
Structural StudiesCo-crystal formation with quinoline

Case Studies

  • Antiparasitic Activity : A study demonstrated that derivatives of this compound showed significant activity against Trypanosoma brucei, indicating potential for new drug development against African sleeping sickness. The selectivity profile suggests minimal toxicity to mammalian cells compared to traditional treatments .
  • Polymer Synthesis : Research into the use of this compound as a precursor for novel polymer materials revealed its effectiveness in enhancing mechanical properties and thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of 4-chloro-2-nitrobenzoic acid depends on its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. The chlorine atom also influences the reactivity of the benzene ring, facilitating various substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrobenzoic acid: Similar structure but with different positions of the chlorine and nitro groups.

    4-Nitrobenzoic acid: Lacks the chlorine substituent.

    4-Chlorobenzoic acid: Lacks the nitro substituent.

Uniqueness

4-Chloro-2-nitrobenzoic acid is unique due to the presence of both chlorine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it useful in specific synthetic applications and research studies. The electron-withdrawing nature of both substituents enhances the compound’s reactivity, allowing for a wide range of chemical transformations.

Biological Activity

4-Chloro-2-nitrobenzoic acid (4C2NBA) is a chemical compound with significant biological activity, primarily studied for its toxicity, mutagenicity, and potential applications in pharmaceuticals. This article reviews the biological activity of 4C2NBA based on diverse research findings, including toxicokinetics, mutagenicity assessments, and its role in microbial degradation.

Chemical Structure and Properties

This compound is an aromatic compound characterized by a nitro group (-NO₂) and a chloro group (-Cl) attached to a benzoic acid framework. Its chemical formula is C7H4ClN1O3C_7H_4ClN_1O_3.

Toxicokinetics

A study on the toxicokinetics of 4C2NBA in rats demonstrated rapid absorption and distribution throughout various tissues after oral or intravenous administration. Within 15 minutes of administration, the compound was detected in blood, liver, muscle, and adipose tissue. Notably, the kidneys and bladder exhibited higher concentrations due to excretion processes. More than 95% of the radioactivity was cleared from the body within one hour, indicating low bioaccumulation potential. The primary metabolic pathway involved the formation of sulfate conjugates, with approximately 70% of the dose excreted in urine as metabolites rather than the parent compound .

Mutagenicity and Carcinogenicity

Research indicates that 4C2NBA has mutagenic potential under specific conditions. In bacterial reverse mutation assays (Salmonella typhimurium strains), it showed positive results with metabolic activation but negative without it. This suggests that while it may not be inherently mutagenic, its metabolites can interact with DNA, leading to mutagenic effects . Furthermore, in vivo studies indicated no significant increase in micronucleated erythrocytes at high doses (2200 mg/kg), suggesting that acute exposure does not lead to immediate genotoxicity .

Systemic Toxicity

The systemic toxicity of 4C2NBA is largely attributed to its metabolites formed during nitro group reduction. These metabolites can generate reactive radical species capable of causing oxidative damage to biomolecules, including DNA. The potential for systemic toxicity is heightened by the formation of nitrenium ions through metabolic activation of hydroxylamine intermediates .

Microbial Degradation

Interestingly, certain bacterial strains have shown the ability to degrade 4C2NBA as a carbon source. For instance, Acinetobacter sp. RKJ12 can utilize 2-chloro-4-nitrobenzoic acid (a related compound) for growth, indicating a possible bioremediation application. The degradation pathway involves oxidative dechlorination followed by ring cleavage reactions leading to TCA cycle intermediates . This highlights a dual aspect of 4C2NBA: while it poses environmental and health risks, it can also be targeted for bioremediation strategies.

Case Study 1: Acute Toxicity Assessment

In a controlled study assessing acute toxicity in mice, no mortality was observed at high doses (2200 mg/kg). However, symptoms included reduced activity and uncoordinated movement. The absence of significant genotoxic effects at these doses suggests that while the compound is toxic at high levels, its acute risk might be manageable under controlled exposure .

Case Study 2: Environmental Persistence

Environmental studies have detected persistent concentrations of related compounds like 2-chloro-4-nitrobenzoic acid in groundwater across various regions. This raises concerns about long-term ecological impacts and necessitates further investigation into its degradation pathways and ecological risks .

Summary Table of Biological Activities

Biological Activity Findings
Toxicokinetics Rapid absorption; >95% clearance within 1 hour; low bioaccumulation
Mutagenicity Positive with metabolic activation; negative without
Systemic Toxicity Potential via reactive metabolites causing oxidative damage
Microbial Degradation Utilized by Acinetobacter sp.; degradation pathway identified
Environmental Impact Persistent in groundwater; potential ecological risks

Q & A

Q. How is the molecular structure of 4-chloro-2-nitrobenzoic acid determined using X-ray crystallography?

Answer:
The crystal structure is resolved via single-crystal X-ray diffraction. Key steps include:

  • Data collection : A diffractometer (e.g., Rigaku R-AXIS RAPID II) measures reflections at low temperatures (e.g., 110 K) to minimize thermal motion errors .
  • Structure solution : Programs like SHELXS97 are used for phase determination via direct methods .
  • Refinement : SHELXL97 refines atomic coordinates and thermal parameters, with hydrogen atoms treated via mixed constrained/independent refinement .
  • Hydrogen bonding analysis : O—H⋯N and C—H⋯O interactions are identified, with dihedral angles (e.g., 16.55° between benzene and pyrazine rings) calculated to understand packing .

Q. What synthetic methodologies are effective for this compound, and how can reaction conditions be optimized?

Answer:
Common methods include:

  • Chlorination and nitration : Sequential functionalization of benzoic acid derivatives using reagents like thionyl chloride (SOCl₂) and nitric acid .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) at 50°C improve reaction rates and yields .
  • Catalyst use : N-methylacetamide or DMF act as catalysts in acyl chloride formation, reducing side reactions .
  • Purification : Recrystallization from acetonitrile or ethanol yields high-purity crystals .

Q. How are hydrogen atom positions resolved in co-crystal structures of this compound, and what challenges arise?

Answer:
Hydrogen atom localization involves:

  • Geometric placement : C-bound H atoms are positioned using idealized bond lengths (C–H = 0.95 Å) and refined as riding atoms .
  • Difference Fourier maps : O-bound H atoms (e.g., carboxylic acid protons) are located via electron density peaks and refined freely .
  • Uncertainty management : Displacement parameters (Uiso) are constrained to 1.2–1.5×Ueq of parent atoms to avoid overfitting .
    Challenges include distinguishing weak H-bonding interactions in disordered regions, requiring high-resolution data (R factor < 0.05) .

Q. How does the hydrogen-bonding network in this compound–pyrazine co-crystals influence material properties?

Answer:
The co-crystal exhibits a 2:1 stoichiometry with:

  • Primary interactions : O–H⋯N (carboxylic acid to pyrazine) and C–H⋯O (aromatic CH to nitro/carboxyl groups) .
  • Sheet formation : Hydrogen-bonded units assemble into parallel layers (e.g., (104) plane), stabilized by inter-sheet C–H⋯O bonds .
  • Impact on properties : The rigid network enhances thermal stability (e.g., higher melting points) and reduces solubility in non-polar solvents .

Q. What spectroscopic techniques are suitable for characterizing this compound’s functional groups and purity?

Answer:

  • X-ray diffraction : Confirms crystal structure and packing motifs .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., nitro δ ~8.5 ppm, chloro δ ~125 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .
  • Elemental analysis : Verifies C/H/N/Cl stoichiometry to assess purity (>98%) .

Q. What enzymatic pathways are involved in the microbial degradation of this compound?

Answer:
Acinetobacter sp. RKJ12 degrades the compound via:

  • Oxidative dehalogenation : Monooxygenase converts this compound to 2-hydroxy-4-nitrobenzoic acid, releasing Cl⁻ .
  • Denitration : A second monooxygenase removes the nitro group as NO₂⁻, forming 2,4-dihydroxybenzoic acid .
  • Ring cleavage : Catechol-1,2-dioxygenase cleaves the aromatic ring to cis,cis-muconic acid, entering the TCA cycle .
    Stoichiometric O₂ consumption (1 mol per degradation step) confirms aerobic mechanisms .

Q. How do co-crystallization agents like pyrazine or quinoline derivatives affect the supramolecular chemistry of this compound?

Answer:
Co-formers modulate crystal packing via:

  • Synthon variation : Pyrazine forms O–H⋯N bonds, while quinoline derivatives may engage in π-π stacking .
  • Dimensionality : Pyrazine creates 2D sheets, whereas quinoline promotes 3D networks via additional C–H⋯O bonds .
  • Solubility tuning : Co-crystals with basic N-donors (e.g., pyridine) improve aqueous solubility compared to the pure acid .

Q. What computational methods are used to validate and predict the crystal structure of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and electrostatic potentials to validate experimental bond lengths/angles .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., H-bonding, Cl⋯O contacts) and quantifies their contributions .
  • Molecular docking : Predicts co-crystal formation energetics with potential co-formers (e.g., pyrazine) .

Properties

IUPAC Name

4-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHIPDTWWVYVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211899
Record name 4-Chloro-2-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6280-88-2
Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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Record name 4-Chloro-2-nitrobenzoic acid
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